3-[4-(bromomethyl)phenoxy]pyridine hydrobromide
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Overview
Description
3-[4-(bromomethyl)phenoxy]pyridine hydrobromide is a halogenated heterocyclic compound. It is known for its applications in organic synthesis and as a building block in the preparation of various chemical entities. The compound has a molecular formula of C12H11Br2NO and a molecular weight of 345.03 g/mol .
Preparation Methods
The synthesis of 3-[4-(bromomethyl)phenoxy]pyridine hydrobromide typically involves the reaction of 4-(bromomethyl)phenol with pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-[4-(bromomethyl)phenoxy]pyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[4-(bromomethyl)phenoxy]pyridine hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and ligands.
Biology: The compound is employed in the study of biological pathways and as a precursor in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds and drug delivery systems.
Industry: The compound finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[4-(bromomethyl)phenoxy]pyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
3-[4-(bromomethyl)phenoxy]pyridine hydrobromide can be compared with similar compounds such as:
4-(bromomethyl)pyridine hydrobromide: Similar in structure but lacks the phenoxy group.
3-(bromomethyl)pyridine hydrobromide: Similar in structure but lacks the phenoxy group.
4-(chloromethyl)pyridine hydrobromide: Similar but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its phenoxy group, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
2648957-53-1 |
---|---|
Molecular Formula |
C12H11Br2NO |
Molecular Weight |
345 |
Purity |
0 |
Origin of Product |
United States |
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